Oviedomycin

Description

Structure

3D Structure

Properties

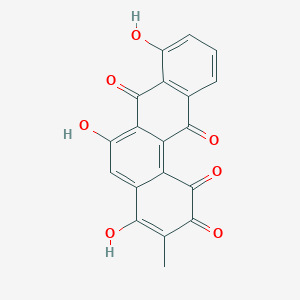

Molecular Formula |

C19H10O7 |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

4,6,8-trihydroxy-3-methylbenzo[a]anthracene-1,2,7,12-tetrone |

InChI |

InChI=1S/C19H10O7/c1-6-15(22)8-5-10(21)13-14(12(8)19(26)16(6)23)17(24)7-3-2-4-9(20)11(7)18(13)25/h2-5,20-22H,1H3 |

InChI Key |

SKUDQXAQMMVQKR-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC(=C3C(=C2C(=O)C1=O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Canonical SMILES |

CC1=C(C2=CC(=C3C(=C2C(=O)C1=O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Synonyms |

oviedomycin |

Origin of Product |

United States |

Discovery and Natural Occurrence of Oviedomycin

Isolation and Characterization from Streptomyces antibioticus ATCC 11891

Oviedomycin was first identified from the oleandomycin-producing bacterium, Streptomyces antibioticus ATCC 11891. nih.govacs.org The biosynthetic gene cluster responsible for producing this compound was isolated from this strain. nih.gov Initial production of the compound for characterization was achieved by transforming a cosmid containing the this compound gene cluster into a host strain, S. albus R(-)M(-). nih.gov

The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov These analyses revealed a molecular formula of C₁₉H₁₀O₇. acs.org The structural characterization identified this compound as a unique angucyclinone with novel features, including two quinone systems and an unusually substituted and highly oxygenated A-ring. acs.orgnih.gov

Identification as an Unusual Angucyclinone

Angucyclinones are a class of aromatic polyketides synthesized by type II polyketide synthases (PKS). mdpi.com this compound is classified as an unusual angucyclinone due to its distinct structural characteristics. nih.govacs.org Notably, the oxygenation pattern at the C-4 position of its angucyclinone backbone is unprecedented among this class of compounds. acs.org The biosynthesis of this compound involves one molecule of acetyl-CoA and nine molecules of malonyl-CoA, which are assembled by the type II PKS enzymes encoded within the ovm gene cluster. nih.gov Subsequent modifications by tailoring enzymes, including oxygenases, result in the final, highly oxygenated structure of this compound. nih.gov

Discovery in Other Microbial Strains

While initially discovered in Streptomyces antibioticus, the genetic blueprint for this compound production has also been identified in other microbial species, often within "cryptic" or "silent" biosynthetic gene clusters.

Streptomyces ansochromogenes as a Source of Cryptic Biosynthetic Gene Clusters

Streptomyces ansochromogenes is known for its production of the antibiotic nikkomycin (B1203212). nih.gov However, genomic analysis of this strain revealed the presence of numerous secondary metabolite gene clusters that are not typically expressed under standard laboratory conditions. nih.govmdpi.com One of these cryptic gene clusters, designated pks7, was found to share a high degree of identity with the this compound biosynthetic gene cluster from S. antibioticus. nih.gov

Activation of this silent gene cluster was achieved through genetic manipulation. Specifically, the disruption of a global regulatory gene, adpA, led to the production of this compound in S. ansochromogenes. nih.gov This discovery underscores the potential of genome mining and genetic engineering to unlock the production of novel or previously unobserved natural products from well-characterized microbial strains. mdpi.comnih.gov Further studies have shown that homologs of the RsbR protein may act as negative regulators of this compound biosynthesis in this strain. mdpi.com

Methodologies in Initial Discovery

The initial discovery of the this compound biosynthetic pathway relied on targeted screening methods aimed at identifying novel polyketide natural products.

Application of Type II Polyketide Synthase Gene Probes

Researchers utilized DNA probes specific for type II polyketide synthase genes, namely actI/III, to screen the genomic library of Streptomyces antibioticus ATCC 11891. nih.govacs.org This approach successfully identified a region of the bacterial chromosome containing a type II PKS gene cluster, which was subsequently linked to the production of this compound. nih.govacs.org This gene-probing strategy is a powerful tool for discovering novel polyketide compounds by targeting the conserved genes responsible for their biosynthesis.

Research Findings Summary

| Attribute | Details | Source(s) |

| Compound Name | This compound | nih.gov |

| Chemical Class | Angucyclinone | nih.gov |

| Molecular Formula | C₁₉H₁₀O₇ | acs.org |

| Original Source Organism | Streptomyces antibioticus ATCC 11891 | nih.govnih.gov |

| Other Known Source Organism | Streptomyces ansochromogenes | nih.gov |

| Biosynthetic Precursors | 1x Acetyl-CoA, 9x Malonyl-CoA | nih.gov |

| Key Structural Features | Two quinone systems, highly oxygenated A-ring, unprecedented C-4 oxygenation | acs.orgnih.gov |

| Discovery Methodology | Use of type II polyketide synthase gene probes (actI/III) | nih.gov |

Biosynthetic Pathway Elucidation of Oviedomycin

Characterization of the Oviedomycin Biosynthetic Gene Cluster (BGC)

The genetic instructions for this compound synthesis are encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces antibioticus ATCC 11891. ebi.ac.uknih.gov This cluster, referred to as the ovm cluster, has been sequenced and characterized, revealing a comprehensive set of genes required for the production of this complex molecule. ebi.ac.uknih.gov The ovm BGC contains not only the core genes for the polyketide backbone synthesis but also genes encoding tailoring enzymes and those involved in supplying the necessary precursor molecules. ebi.ac.uknih.gov

In some instances, this gene cluster can be "cryptic," meaning it is not expressed under standard laboratory conditions. For example, in Streptomyces ansochromogenes, a gene cluster with high similarity to the ovm cluster was activated by disrupting a global regulatory gene, adpA, leading to the production of this compound. nih.govnih.gov

The minimal set of genes essential for this compound biosynthesis includes those for the polyketide synthase (PKS), a ketoreductase, an aromatase, a cyclase, and three distinct oxygenases. nih.gov The BGC also houses regulatory genes, such as ovmZ and ovmW, which act as positive regulators of the biosynthetic pathway. nih.gov

Role of Polyketide Synthase (PKS) in this compound Biosynthesis

The biosynthesis of this compound is initiated by a type II polyketide synthase (PKS). nih.govsciepublish.com This enzymatic complex is responsible for constructing the foundational 20-carbon polyketide chain of this compound. nih.gov The process begins with the generation of a linear polyketide through the action of the OvmPKS enzymes. nih.gov

A key gene within this system is ovmK, which encodes a β-ketoacyl synthase. Disruption of this gene has been shown to abolish this compound production, confirming its critical role in the initial chain-building steps. nih.gov Following its synthesis, this linear polyketide chain undergoes a series of cyclizations and aromatizations, catalyzed by the aromatase (OvmA) and cyclase (OvmC) enzymes, to form the characteristic angucycline ring structure. nih.govgoogle.com

Enzymatic Tailoring Steps and Associated Oxygenases

After the formation of the core polyketide structure, a series of tailoring reactions occur, primarily involving oxygenase enzymes. The ovm gene cluster contains three genes that code for FAD-dependent oxygenases: ovmOI, ovmOII, and ovmOIII. google.com These enzymes are responsible for introducing keto groups at the C-4 and C-12 positions and a hydroxyl group at the C-2 position. google.com

Functions of OvmOII as a Bifunctional Oxygenase/Dehydratase

The enzyme OvmOII plays a dual role in the tailoring of the this compound molecule. It is proposed to function as both an oxygenase and a dehydratase. ebi.ac.uknih.gov Evidence suggests that OvmOII is responsible for the 2,3-dehydratase activity, which leads to the formation of a 2,3-enoyl bond in ring A. nih.gov This dehydration step only occurs in the presence of OvmOII. nih.gov

However, the oxygenase activity of OvmOII, which is likely the introduction of the oxygen at C-4 to create the quinone system in ring A, appears to be dependent on the presence of another oxygenase, OvmOIII. nih.gov

Involvement of OvmOI in Early Oxygenation

OvmOI is a crucial oxygenase that acts early in the this compound biosynthetic pathway. nih.gov Its primary role is to introduce an oxygen atom at the C-12 position, which is a key step in forming the quinone system in ring C. nih.gov Experiments have shown that compounds produced in the presence of OvmOI contain this C-12 oxygenation, indicating it is likely the first oxygenase to act on the polyketide intermediate. nih.gov

In addition to its oxygenase function, OvmOI also appears to possess a dehydratase activity. This activity is thought to initially create a 2,3-double bond in ring A, which subsequently rearranges to form a 4a,12b-double bond. nih.gov

Precursor Supply and Elongation Mechanisms

The assembly of the this compound polyketide chain relies on the availability of specific precursor molecules.

Generation of Malonyl-CoA Extender Units

The this compound biosynthetic gene cluster contains several genes dedicated to the generation of malonyl-CoA extender units. ebi.ac.uknih.gov These units are the building blocks that the polyketide synthase uses to elongate the growing polyketide chain. nih.gov The presence of these genes within the cluster ensures a ready supply of the necessary precursors for efficient this compound production. ebi.ac.uknih.gov The incorporation of the final malonyl-CoA extender unit results in a carboxyl group at the C-2 position, which is observed in some biosynthetic intermediates like prejadomycin-2-carboxylate. nih.gov

Proposed Biosynthetic Pathway Intermediates and Shunt Products

The elucidation of the this compound biosynthetic pathway has been a subject of significant research, leading to the identification of several key intermediates and shunt products. These findings have been largely facilitated by the heterologous expression of the this compound biosynthetic gene cluster from Streptomyces antibioticus ATCC 11891 in a host strain, Streptomyces albus. nih.gov This approach has allowed for the isolation and characterization of compounds that are typically transient or produced in very low amounts in the native producer.

The proposed biosynthesis of this compound begins with the formation of a 20-carbon linear polyketide by a type II polyketide synthase (PKS). This linear precursor then undergoes a series of cyclization and aromatization reactions to form the characteristic angucyclinone core. nih.gov Subsequent tailoring reactions, including a series of crucial oxygenation steps catalyzed by FAD-dependent oxygenases (OvmOI, OvmOII, and OvmOIII), are responsible for the final complex structure of this compound. nih.govgoogle.com

Through experiments involving the combinatorial expression of different subsets of these oxygenase genes, researchers have been able to isolate and identify several compounds that are proposed to be either direct intermediates in the main biosynthetic pathway or shunt products that arise from metabolic diversions. nih.gov

Key proposed intermediates in the this compound biosynthetic pathway include Prejadomycin-2-carboxylate, Prejadomycin, and UWM6. nih.gov The accumulation of these compounds in engineered strains provides strong evidence for their role as precursors to this compound. For instance, Prejadomycin-2-carboxylate is believed to be an early-stage intermediate. nih.gov The subsequent rearrangement of intermediates is thought to generate 4a,12b-dehydro-UWM6, which can then be oxidized to form rabelomycin (B1204765). nih.gov

In addition to these intermediates, several shunt products have been identified. Shunt products are metabolites that are formed when a biosynthetic pathway is diverted from its normal course. In the context of this compound biosynthesis, compounds such as 5-hydroxy-rabelomycin, 5-hydroxy-dehydrorabelomycin, and an uncharacterized aberrant cycled shunt product have been isolated. nih.gov The formation of these shunt products can be influenced by the specific combination of biosynthetic genes present in the expression host and the activity of native enzymes within that host. nih.gov For example, the hydroxylation at the C-5 position, which is not present in the final this compound structure, is a hallmark of some of these shunt products and may be catalyzed by an oxygenase from the S. albus host or represent a secondary, less-favored reaction of one of the this compound oxygenases. nih.gov

The characterization of these intermediates and shunt products has been instrumental in piecing together the complex sequence of events in this compound biosynthesis.

Proposed Biosynthetic Intermediates and Shunt Products of this compound

| Compound Name | Classification | Molecular Formula | Molecular Weight (Da) | Key Research Finding | Citation |

| Prejadomycin-2-carboxylate | Intermediate | C₂₀H₁₆O₇ | 368.0896 | A likely early biosynthetic intermediate in the this compound pathway. | nih.gov |

| Prejadomycin | Intermediate | - | - | Considered a biosynthetic intermediate leading to this compound. | nih.gov |

| UWM6 | Intermediate | - | - | A proposed intermediate; its formation precedes key oxidation and dehydration steps. | nih.gov |

| 4a,12b-dehydro-UWM6 | Intermediate | - | - | Generated through the rearrangement of earlier intermediates. | nih.gov |

| Rabelomycin | Shunt Product/Intermediate | C₁₉H₁₄O₆ | 338.0790 | Can be formed from the oxidation of 4a,12b-dehydro-UWM6 and is also a known shunt product in other angucycline biosyntheses. | nih.govplos.org |

| 5-hydroxy-rabelomycin | Shunt Product | - | - | A shunt product featuring an extra hydroxyl group at C-5, not present in this compound. | nih.gov |

| 5-hydroxy-dehydrorabelomycin | Shunt Product | - | - | Another shunt product with a C-5 hydroxylation, produced in the absence of the ovmOIII gene. | nih.gov |

| Aberrant cycled shunt product | Shunt Product | - | > this compound + 82 | An uncharacterized shunt product with a significantly higher molecular weight than this compound, formed in the absence of the ovmOI gene. | nih.gov |

Genetic Regulation of Oviedomycin Biosynthesis

Identification of Pathway-Specific Regulatory Genes

Within the oviedomycin biosynthetic gene cluster (BGC), specific genes have been identified that directly control the expression of the structural genes responsible for synthesizing the molecule.

Roles of ovmZ and ovmW as Positive Regulators

Two co-transcribed genes, ovmZ and ovmW, located within the this compound BGC, have been identified as essential positive regulators for its biosynthesis. mdpi.comnih.gov Deletion of either of these genes results in the complete loss of this compound production. mdpi.com These two proteins are interdependent and function as partners to activate the transcription of the this compound biosynthetic genes. mdpi.comnih.gov

OvmZ belongs to a new family of transcriptional co-activators. mdpi.com Interestingly, while OvmZ itself does not appear to possess a conserved DNA-binding domain, its partner, OvmW, contains a helix-turn-helix (HTH) DNA binding domain of the HTH_17 family. mdpi.com This suggests a model where OvmZ interacts with OvmW, which then binds to the promoter regions of target genes to initiate transcription. mdpi.com The direct target of the OvmZ-OvmW complex has been identified as the promoter of the ovmOI–ovmH operon, which contains structural genes for this compound biosynthesis. nih.gov

Co-overexpression of both ovmZ and ovmW is sufficient to activate the otherwise silent this compound gene cluster and induce production of the antibiotic. nih.govresearchgate.net This highlights their critical and cooperative role in pathway-specific activation.

Global Regulatory Mechanisms Affecting this compound Production

The biosynthesis of this compound is not only controlled by pathway-specific regulators but is also integrated into the broader regulatory networks of the producing organism. Several global regulators have been shown to influence this compound production, often in response to cellular stress, nutrient availability, and developmental signals.

Negative Regulation by AdpA in Streptomyces ansochromogenes

AdpA is a conserved global regulator in Streptomyces that plays a pleiotropic role in controlling both morphological differentiation and secondary metabolism. nih.govfrontiersin.org In Streptomyces ansochromogenes, AdpA acts as a negative regulator of this compound biosynthesis. nih.govnih.gov This repression is achieved through the direct binding of AdpA to the promoter region of the ovmZ and ovmW operon, thereby inhibiting their transcription. nih.gov

Disruption of the adpA gene leads to the activation of the cryptic this compound biosynthetic gene cluster. nih.govnih.gov Conversely, the overexpression of ovmZ and ovmW can overcome the repressive effect of AdpA, leading to the production of this compound even in the presence of a functional AdpA. nih.gov This demonstrates a hierarchical regulatory cascade where the global regulator AdpA controls the expression of the pathway-specific activators OvmZ and OvmW. Interestingly, in the same strain, AdpA simultaneously acts as a positive regulator for the biosynthesis of another antibiotic, nikkomycin (B1203212), highlighting its complex and differential regulatory roles. nih.govasm.org

Influence of AbrA1/A2 Two-Component System in Streptomyces coelicolor

The AbrA1/A2 two-component system (TCS) in Streptomyces coelicolor is known to be a negative regulator of antibiotic production and morphological differentiation. nih.govresearchgate.netmdpi.com This system consists of the histidine kinase AbrA1 and the response regulator AbrA2. nih.gov

When the this compound biosynthetic gene cluster was heterologously expressed in S. coelicolor, a significant increase in this compound production was observed in a mutant strain lacking the abrA1/A2 TCS compared to the wild-type strain. nih.govplos.org This indicates that the AbrA1/A2 system exerts a negative influence on the production of this compound. nih.gov The deletion of this TCS makes the strain a better host for the heterologous production of this antitumor antibiotic. nih.govcsic.es

Impact of RsbR Homologs on Biosynthesis

In Streptomyces ansochromogenes, homologs of the RsbR protein have been implicated in the negative regulation of this compound biosynthesis. nih.gov Transcriptomic analysis of a mutant strain (ΔwblA) revealed differential expression of two genes, san7324 and san7324L, which encode RsbR homologs. nih.gov The disruption of these genes led to the production of this compound, suggesting their role as repressors of the this compound biosynthetic pathway. nih.gov

Activation via Disruption of Pleiotropic Regulatory Genes (e.g., wblA)

The disruption of pleiotropic regulatory genes, which have broad effects on cellular processes, can also lead to the activation of silent or cryptic biosynthetic gene clusters. In Streptomyces ansochromogenes, the deletion of the wblA gene, a member of the WhiB-like family of transcriptional regulators, resulted in the activation of tylosin (B1662201) analogue compound production and the abolishment of nikkomycin biosynthesis. nih.govresearchgate.net While a direct link to this compound was initially part of a broader transcriptomic study, further investigation revealed that the activation of this compound in a ΔwblA background is likely mediated through the altered expression of other regulators, such as the aforementioned RsbR homologs. nih.gov This illustrates the complex and interconnected nature of global regulatory networks in controlling secondary metabolism.

Table of Regulatory Effects on this compound Production

| Regulator/System | Gene(s) | Organism | Regulatory Role | Mechanism of Action |

| Pathway-Specific Regulators | ||||

| OvmZ/OvmW | ovmZ, ovmW | S. ansochromogenes | Positive | Interdependent co-activators that directly bind to and activate the ovmOI–ovmH promoter. mdpi.comnih.gov |

| Global Regulators | ||||

| AdpA | adpA | S. ansochromogenes | Negative | Directly represses the transcription of the positive regulators ovmZ and ovmW. nih.govnih.gov |

| AbrA1/A2 TCS | abrA1, abrA2 | S. coelicolor | Negative | Deletion of the system enhances heterologous production of this compound. nih.govplos.org |

| RsbR Homologs | san7324, san7324L | S. ansochromogenes | Negative | Disruption of these genes induces this compound production. nih.gov |

| WblA | wblA | S. ansochromogenes | Indirect Negative | Disruption alters the expression of other regulators (e.g., RsbR homologs), leading to this compound production. nih.gov |

Transcriptional Control and Expression Patterns of the ovm Cluster

The biosynthesis of this compound is governed by a complex transcriptional regulatory network involving both pathway-specific and global regulators. Research in Streptomyces ansochromogenes has revealed that the ovm gene cluster, identified as pks7 in this strain, is typically silent under standard laboratory fermentation conditions. nih.gov Its activation is intricately linked to the activity of several regulatory genes located both within and outside the cluster.

A key finding is the role of the global regulator AdpA, which acts as a repressor of this compound biosynthesis. nih.govnih.gov Disruption of the adpA gene in S. ansochromogenes was shown to trigger the production of this compound. nih.gov Mechanistically, AdpA exerts its negative control by directly repressing the transcription of two crucial pathway-specific positive regulators, ovmZ and ovmW. nih.govsciengine.com These two genes are co-transcribed and are essential for activating the expression of the this compound structural genes. nih.govnih.gov The direct targets for the activator proteins OvmZ and OvmW have been identified as the promoter region of the ovmOI–ovmH operon, which contains the core polyketide synthase (PKS) genes for this compound assembly. nih.govnih.gov

Quantitative real-time PCR (qRT-PCR) analysis demonstrated that in an adpA deletion mutant (ΔadpA), the transcription levels of both structural and regulatory genes within the ovm cluster were significantly upregulated. nih.gov Specifically, the transcription of ovmZ and ovmW increased by over 100-fold in the ΔadpA strain compared to the wild-type. nih.gov This derepression of ovmZ and ovmW subsequently leads to the activation of the entire biosynthetic pathway. Further experiments have shown that co-overexpression of ovmZ and ovmW in the wild-type strain can overcome the repressive effect of AdpA and successfully activate this compound production. nih.govnih.gov

The ovm gene cluster in S. ansochromogenes contains a total of six putative regulatory genes: orf3, ovmY, ovmW, ovmR, orf4, and ovmZ. nih.gov With the exception of orf3, the transcription of all these regulatory genes was found to be significantly increased upon the deletion of adpA, suggesting a broad negative regulatory role for AdpA across the cluster's regulatory cassette. nih.gov The interplay between these regulators highlights a sophisticated cascade where a global regulator represses a pair of pathway-specific activators to keep the gene cluster silent.

| Regulatory Gene | Regulator Type | Function in this compound Biosynthesis | Target | Source Organism | Reference |

|---|---|---|---|---|---|

| adpA | Global Regulator (ArpA family) | Negative | Directly represses the ovmZ-ovmW operon. | Streptomyces ansochromogenes | nih.govnih.govsciengine.com |

| ovmZ | Cluster-Situated Regulator (CSR) | Positive | Co-activator with OvmW; targets the ovmOI–ovmH promoter. | Streptomyces ansochromogenes | nih.govnih.gov |

| ovmW | Cluster-Situated Regulator (CSR) | Positive | Co-activator with OvmZ; targets the ovmOI–ovmH promoter. | Streptomyces ansochromogenes | nih.govnih.gov |

| ovmY | Putative CSR | Likely Positive (upregulated in ΔadpA) | Not determined | Streptomyces ansochromogenes | nih.gov |

| ovmR | Putative CSR | Likely Positive (upregulated in ΔadpA) | Not determined | Streptomyces ansochromogenes | nih.gov |

| orf4 | Putative CSR | Likely Positive (upregulated in ΔadpA) | Not determined | Streptomyces ansochromogenes | nih.gov |

Role of Phosphopantetheinyl Transferases (PPtases) in Biosynthesis Activation

Phosphopantetheinyl transferases (PPTases) are indispensable enzymes for the biosynthesis of many natural products, including polyketides like this compound. nih.gov They catalyze the essential post-translational modification of carrier protein domains—acyl carrier proteins (ACPs) in polyketide synthases (PKSs) and peptidyl carrier proteins (PCPs) in non-ribosomal peptide synthetases (NRPSs). researchgate.netfrontiersin.org This modification involves transferring a 4'-phosphopantetheine (B1211885) (4'-PP) moiety from coenzyme A to a conserved serine residue on the apo-carrier protein, converting it into its active holo-form. nih.gov Without this activation step, the PKS machinery cannot function, and biosynthesis is halted. frontiersin.org

The role of PPTases in this compound production is particularly significant as it represents a critical control point beyond transcriptional regulation. Studies have shown that some Streptomyces strains contain the complete, transcriptionally active ovm gene cluster but fail to produce the compound. sjtu.edu.cn In one such case, involving Streptomyces sp. NRRL 3238, RT-PCR analysis confirmed that the ovm biosynthetic genes were being transcribed. sjtu.edu.cn However, this compound was only produced after the overexpression of an exogenous Sfp-type PPTase. sjtu.edu.cn This finding indicates that the silence of the ovm cluster in this strain was due to a bottleneck at the protein modification level, specifically, insufficient activation of the PKS acyl carrier protein, OvmS. sjtu.edu.cn

Further investigation into the native PPTase landscape of this strain revealed that the in-cluster PPTase gene, designated p1 (a homolog of ovmF from the S. antibioticus this compound cluster), was transcribed at a level approximately 20-fold lower than its carrier protein substrate gene, ovmS. sjtu.edu.cn This transcriptional imbalance results in an inadequate supply of activated holo-ACP, thereby preventing the biosynthetic assembly line from functioning. Crucially, enhancing the transcription of the native p1 gene was also sufficient to stimulate the production of this compound, confirming that the catalytic activity of the endogenous PPTase was not flawed, but its expression was simply too low. sjtu.edu.cn This demonstrates that the availability and activity of PPTases can be a decisive factor in activating otherwise silent or "cryptic" biosynthetic gene clusters. sjtu.edu.cn

| PPTase Gene | Type | Observed Role/Effect in this compound Biosynthesis | Source Organism | Reference |

|---|---|---|---|---|

| ovmF (p1 homolog) | Sfp-type (in-cluster) | The native PPTase for the this compound pathway. Insufficient transcription can lead to a silent phenotype despite transcription of structural genes. | S. antibioticus / Streptomyces sp. NRRL 3238 | frontiersin.orgsjtu.edu.cn |

| Exogenous PPTases | Sfp-type | Overexpression successfully activated a silent ovm gene cluster, demonstrating its utility as a tool for pathway activation. | Streptomyces sp. NRRL 3238 | sjtu.edu.cn |

Heterologous Production and Metabolic Engineering of Oviedomycin

Challenges of Native Host Production (Cryptic BGCs)

The primary challenge in producing oviedomycin from its native host, Streptomyces antibioticus, lies in the fact that the biosynthetic gene cluster (BGC) responsible for its synthesis is often silent or "cryptic" under standard laboratory conditions. researchgate.netnih.govresearchgate.net This means that the genes within the cluster are not actively transcribed, leading to little or no production of the compound. researchgate.netnih.gov The regulation of secondary metabolite BGCs in Streptomyces is complex, and often, specific environmental cues or developmental signals are required to trigger their expression. bio-conferences.orgnih.gov

Furthermore, even when the BGC is activated, the yield of this compound from the native producer can be low. nih.govresearchgate.net This can be attributed to several factors, including the diversion of precursor metabolites to other competing metabolic pathways within the host. sciepublish.com The native host may also have inherent limitations in terms of growth rate and genetic tractability, making it difficult to optimize production through traditional strain improvement methods. researchgate.netsciepublish.com The presence of multiple BGCs in the Streptomyces genome can also lead to a complex product profile, complicating the purification of the desired compound. bio-conferences.orgsciepublish.com

Strategies for Heterologous Expression

To overcome the limitations of the native producer, scientists have turned to heterologous expression, a powerful strategy that involves cloning the this compound BGC and introducing it into a more suitable host organism. researchgate.netnih.govnih.gov The choice of a heterologous host is critical and is often based on factors such as rapid growth, well-established genetic tools, and a high capacity for producing secondary metabolites. acs.org

Utilization of Streptomyces albus as a Host Strain

Streptomyces albus has emerged as a valuable heterologous host for the production of this compound. nih.govnih.govebi.ac.uk This species is known for its relatively clean metabolic background, meaning it produces fewer of its own secondary metabolites that could interfere with the production and purification of the target compound. nih.gov Researchers have successfully expressed the this compound gene cluster in S. albus, leading to the production of the compound. nih.govnih.gov The use of S. albus has also facilitated the study of the this compound biosynthetic pathway by allowing for the expression of different combinations of genes to produce various analogs and derivatives. nih.govebi.ac.uk

Application of Streptomyces coelicolor as a Host Strain

Streptomyces coelicolor is another widely used heterologous host for the production of natural products, including this compound. researchgate.netnih.govplos.org As a model organism for Streptomyces, its genetics and metabolism are well-characterized, making it an attractive platform for metabolic engineering. researchgate.net The this compound BGC has been successfully introduced and expressed in S. coelicolor M1152, a derivative strain engineered to have a reduced number of native BGCs. researchgate.netnih.gov In one study, deleting the AbrA1/A2 two-component system in S. coelicolor resulted in a twofold increase in this compound production compared to the wild-type host, highlighting the potential for host engineering to improve yields. plos.org

Exploration of Escherichia coli for Overproduction

While Streptomyces species are common hosts for polyketide production, Escherichia coli offers several advantages, including its rapid growth and well-understood genetics. acs.orgnih.gov However, the heterologous expression of complex pathways like the one for this compound in E. coli presents significant challenges. acs.orgnih.gov These include the proper folding and function of the large, multi-domain polyketide synthase (PKS) enzymes. nih.gov To address these issues, researchers have employed strategies such as co-expressing molecular chaperones and using fusion tags to enhance protein solubility. nih.gov By overcoming these hurdles, a metabolically engineered E. coli strain was developed that could produce this compound, demonstrating the feasibility of using this bacterium for the overproduction of this type II polyketide. nih.gov

Genetic Engineering Approaches for Enhanced Yield

Beyond the selection of a suitable host, various genetic engineering strategies are employed to maximize the production of this compound. These approaches focus on optimizing the expression of the BGC and ensuring an ample supply of the necessary building blocks for biosynthesis.

Biosynthetic Gene Cluster (BGC) Cloning and Transfer

A fundamental step in heterologous production is the cloning of the entire this compound BGC from Streptomyces antibioticus and its transfer into the chosen host. researchgate.netnih.gov This is a challenging task due to the large size of the BGC, which can be over 27 kb. nih.govamazonaws.com Techniques such as transformation-associated recombination (TAR) cloning and the use of specialized vectors like cosmids and plasmids (e.g., pSET152) have been instrumental in this process. nih.govresearchgate.netacs.org For instance, the this compound BGC was successfully captured from the genome of S. antibioticus using a newly constructed plasmid, pCBA, and then introduced into S. coelicolor M1152 via conjugation. researchgate.netnih.gov

Table 1: Host Strains and Yields in this compound Production

| Host Strain | Genetic Modification | Reported Yield | Reference |

|---|---|---|---|

| Streptomyces coelicolor M1152 | Heterologous expression of this compound BGC, promoter refactoring, and metabolic engineering | Up to 670 mg/L | researchgate.netnih.gov |

| Escherichia coli | Metabolically engineered with co-expression of molecular chaperones, rare tRNAs, fusion tags, and an efflux transporter system | 120 mg/L in fed-batch fermentation | nih.gov |

Table 2: Plasmids Used in this compound Research

| Plasmid | Description | Application | Reference |

|---|---|---|---|

| pCBA | Newly constructed plasmid for BGC capture | Captured the this compound BGC from S. antibioticus for transfer to S. coelicolor | researchgate.netnih.gov |

| pSET152 | Streptomyces integration vector | Used for cloning and heterologous expression of the this compound structural genes in S. coelicolor | nih.govacs.org |

Promoter Refactoring using CRISPR/Cas9 Systems

The native biosynthetic gene cluster (BGC) for this compound is often poorly expressed or silent under typical laboratory conditions in its original host, Streptomyces antibioticus. researchgate.netnih.gov To overcome this transcriptional bottleneck, promoter refactoring has been employed as a key strategy to enhance production in heterologous hosts. researchgate.net This involves replacing the native, weak, or tightly regulated promoters within the BGC with strong, constitutive promoters. frontiersin.orgjmb.or.kr The Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9 (CRISPR/Cas9) system has emerged as a powerful and efficient tool for this purpose, enabling precise and targeted genome editing. oup.comrsc.orgacs.org

In the case of this compound, researchers utilized an in vitro CRISPR/Cas9 approach to refactor the promoters of specific genes within the this compound BGC expressed in Streptomyces coelicolor M1152. researchgate.netnih.gov The selection of target promoters was guided by analyses of transcription levels and metabolite profiles. nih.gov For instance, the native promoters of genes like ovmOI, ovmOII, and ovmF were replaced. researchgate.netresearchgate.net The ovmF gene, which encodes a phosphopantetheinyl transferase (PPTase) crucial for activating the acyl carrier protein in polyketide biosynthesis, was a key target. researchgate.net Replacing its native promoter with the strong constitutive promoter kasO*p resulted in a strain that produced 24.96 mg/L of this compound. researchgate.net This targeted promoter engineering has proven effective for activating and significantly boosting the production of this compound. researchgate.netbio-conferences.org A combined approach of refactoring multiple promoters led to a substantial increase in this compound titer, reaching up to 670 mg/L. nih.gov

Table 1: Promoter Refactoring Strategies for this compound BGC in S. coelicolor

| Target Gene(s) | Original Promoter | Replacement Promoter | Outcome | Reference |

|---|---|---|---|---|

| ovmF | Native | kasO*p | Production of 24.96 mg/L this compound | researchgate.net |

Optimization of Precursor Biosynthesis through Genome-Scale Metabolic Simulation

A major limiting factor in the heterologous production of complex secondary metabolites like this compound is the availability of sufficient precursor molecules and cofactors in the host strain. researchgate.netsciepublish.com To address this, genome-scale metabolic models (GEMs) are used to simulate the metabolic flux distribution of the host organism and predict gene manipulation targets that could enhance the supply of necessary building blocks. researchgate.netsciepublish.com This computational approach allows for a rational and targeted metabolic engineering strategy, moving beyond random trial-and-error. sciepublish.com

Gene Manipulation of Host Metabolism

Guided by the predictions from genome-scale metabolic simulations, specific genes within the host's primary metabolism were manipulated to increase the precursor pool for this compound synthesis. researchgate.net Overexpression of these selected target genes aims to channel more carbon flux towards the desired biosynthetic pathway. sciepublish.com In the effort to enhance this compound production in S. coelicolor, the GEM analysis identified several potential gene targets involved in the production of malonyl-CoA or NADPH. researchgate.net

From the list of candidates, three genes were ultimately selected for overexpression: accA2 (encoding acetyl-CoA carboxylase), gnd (encoding 6-phosphogluconate dehydrogenase), and MTHFD (encoding methylenetetrahydrofolate dehydrogenase; SCO4824). researchgate.net The overexpression of these genes, individually or in combination, was tested. researchgate.net The results indicated that manipulating the host's central metabolism based on these computational predictions successfully increased the availability of precursor molecules, contributing to a significant boost in the final this compound yield. researchgate.net This demonstrates that direct genetic manipulation of the host's metabolic network is a viable and effective strategy for improving the heterologous production of polyketides. researchgate.netnih.gov

Table 2: Host Metabolism Gene Targets for Enhanced this compound Precursor Supply

| Gene Target | Encoded Protein | Metabolic Role | Predicted Effect | Reference |

|---|---|---|---|---|

| accA2 | Acetyl-CoA carboxylase | Malonyl-CoA biosynthesis | Increase Malonyl-CoA pool | researchgate.net |

| gnd | 6-phosphogluconate dehydrogenase | Pentose Phosphate Pathway | Increase NADPH supply | researchgate.net |

Co-overexpression of Regulatory Genes (e.g., ovmZ and ovmW)

The this compound biosynthetic gene cluster contains several regulatory genes that control its expression. nih.govebi.ac.uk Among these, ovmZ and ovmW have been identified as essential positive regulators. nih.govnih.gov These two genes are co-transcribed and their protein products, OvmZ and OvmW, function interdependently as partners to activate the transcription of the this compound structural genes. nih.govmdpi.com

Studies have shown that the individual overexpression of either ovmZ or ovmW is insufficient to activate this compound biosynthesis. nih.govresearchgate.net Activation of the pathway requires the co-overexpression of both genes. nih.govnih.gov This co-expression relieves the transcriptional repression exerted by global regulators like AdpA in the native host and effectively turns on the production of this compound. nih.govebi.ac.uk The OvmZ/OvmW system directly targets the promoter region of the ovmOI–ovmH operon, which contains the structural genes for the polyketide backbone. nih.govebi.ac.uk The requirement for this specific pair of interdependent regulators is a key mechanistic insight into the control of this compound biosynthesis. nih.govresearchgate.net Furthermore, the heterologous co-overexpression of the ovmZ and ovmW pair from the this compound BGC has been successfully used to awaken a silent angucyclinone BGC in a different host, Streptomyces neyagawaensis, highlighting the potential of this regulatory cassette as a tool for activating other cryptic pathways. researchgate.netnih.govsciprofiles.com

Activation of Cryptic Biosynthetic Pathways in Heterologous Hosts

Many microbial genomes, particularly those of Streptomyces species, contain numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory cultivation. frontiersin.orgnih.govplos.org These silent BGCs represent a vast, untapped reservoir of potentially novel natural products. nih.gov Heterologous expression, which involves cloning a BGC from its native producer and introducing it into a more amenable host strain, is a primary strategy for activating these cryptic pathways. lifeasible.comresearchgate.netfrontiersin.org

The this compound BGC is a classic example of a cryptic pathway. nih.govmdpi.com It is typically silent in its native producers, Streptomyces antibioticus and Streptomyces ansochromogenes, but can be activated through various genetic manipulations. researchgate.netnih.gov One successful approach is the transfer of the entire cluster into a heterologous host, such as S. coelicolor M1152 or M1146. researchgate.netnih.gov This strategy effectively removes the BGC from its native, complex regulatory network, which often includes repressors that keep the cluster switched off. nih.govfrontiersin.org For instance, the global regulator AdpA represses this compound biosynthesis in S. ansochromogenes. nih.govnih.gov By moving the cluster to a host like S. coelicolor, which may lack these specific repressors, production can be initiated. nih.govplos.org Furthermore, using engineered host strains, such as an S. coelicolor mutant lacking the negative regulatory system AbrA1/A2, can further enhance the production of heterologously expressed antibiotics like this compound, in some cases doubling the yield compared to the wild-type host. plos.org This approach of combining heterologous expression with engineered hosts is a powerful method for discovering new compounds and improving the production of known ones encoded by silent BGCs. plos.orgplos.org

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Malonyl-CoA |

| NADPH |

| Gephyromycin A |

| Tetrangomycin |

| Fridamycin E |

| Nikkomycin (B1203212) |

| Tylosin (B1662201) |

| Actinorhodin |

| Undecylprodigiosin |

| Methylenomycin |

| Apigenin |

| Streptophenazine |

| Isorenieratene |

| Germicidins |

| Desferrioxamine |

| Antimycins |

| Cypemycin |

| Grisemycin |

| Actagardine |

| Halichomycin |

| Rapamycin |

| Erythromycin |

| Avermectin |

| Delphinidin-3-O-arabinoside chloride |

| Butenyl-spinosyn |

| L-rhamnose |

| D-forosamine |

| Naringenin chalcone |

| Naringenin |

| Icariin |

| Flaviolin |

| Pikromycin |

| Streptomycin |

| Auricin |

| Jadomycin B |

Biological Activity and Molecular Mechanisms in Vitro/cellular Level

In Vitro Antitumor Activity

Oviedomycin exhibits significant antitumor properties in laboratory settings. nih.gov It has been shown to be cytotoxic to various human cancer cell lines, effectively inhibiting their growth and proliferation. ebi.ac.uknih.gov This has positioned this compound as a compound of interest in the search for new anticancer agents. researchgate.net

The cytotoxic effects of this compound have been specifically documented against several well-established human cancer cell lines. ebi.ac.uknih.gov These include:

A549: A human lung cancer cell line. ebi.ac.uknih.gov

HepG2: A human liver cancer cell line. ebi.ac.uknih.gov

MCF-7: A human breast cancer cell line. ebi.ac.uknih.gov

Studies have shown that this compound demonstrates good inhibitory activity against these cell lines, with IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) of less than 20 μM. nih.gov This indicates a potent cytotoxic effect on these cancer cells. nih.gov Further research has also tested this compound's activity against other cancer cell lines such as MDA-MB-231 (breast cancer) and HT29 (colon cancer). nih.gov

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| A549 | Non-small-cell lung cancer | < 20 | nih.gov |

| HepG2 | Liver cancer | < 20 | nih.gov |

| MCF-7 | Breast cancer | < 20 | nih.gov |

| MDA-MB-231 | Breast cancer | Data not specified | nih.gov |

| HT29 | Colon cancer | Data not specified | nih.gov |

Induction of Apoptosis in Cancer Cell Models

A key mechanism behind this compound's antitumor activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govplos.org This is a critical process for eliminating cancerous cells in a controlled manner, preventing the inflammation and damage to surrounding tissues that can be caused by other forms of cell death. The induction of apoptosis by this compound is a significant factor in its potential as a therapeutic agent. mdpi.com

Classification as an Angucyclinone Antibiotic

This compound is classified as an angucyclinone antibiotic. ebi.ac.ukasm.org This class of compounds is known for its complex, multi-ring structures and diverse biological activities, which often include antimicrobial and antitumor properties. ebi.ac.ukresearchgate.net The angucyclinone structure of this compound is fundamental to its biological function. nih.gov

Comparative Analysis of Biological Activities with Related Angucyclinones

When compared to other related angucyclinones, this compound's biological activity shows both similarities and differences. Research has led to the generation of several this compound derivatives, some of which exhibit enhanced antitumor activity. nih.govgoogle.com For instance, three specific angucyclinones—prejadomycin-2-carboxylate, 4a,12b-dehydro-UWM6, and prejadomycin—have demonstrated a significant increase in their in vitro antitumor activity, showing activities ten times greater than that of the parent this compound. nih.gov This comparative analysis is crucial for understanding the structure-activity relationships within the angucyclinone family and for the potential development of more potent anticancer compounds. nih.gov

Combinatorial Biosynthesis and Analog Generation

Rational Design of Oviedomycin Derivatives

The rational design of this compound derivatives leverages a deep understanding of its biosynthetic gene cluster and the functions of the associated enzymes. nih.govresearchgate.net this compound, an angucyclinone polyketide, is synthesized by a set of enzymes encoded within the ovm gene cluster. nih.gov Key enzymes include a polyketide synthase (PKS), cyclases, and a series of oxygenases that are responsible for the characteristic oxygenation pattern of the molecule. nih.gov

By selectively expressing combinations of these genes in a heterologous host, such as Streptomyces albus, researchers can produce a variety of this compound analogs. nih.gov For instance, the expression of the minimal set of genes for this compound biosynthesis can be used as a starting point for constructing different plasmids that harbor various combinations of oxygenase genes. nih.gov This strategy has successfully led to the production of several new angucyclinones. psu.edunih.gov

Engineering Biosynthetic Pathways for Novel Angucyclinones

The engineering of biosynthetic pathways extends beyond the simple recombination of existing genes. It involves redirecting metabolic pathways to produce entirely new chemical scaffolds. nih.govresearchgate.net For example, the biosynthetic pathways of anthracyclines, another class of polyketides, have been successfully engineered to produce angucyclinones. nih.govresearchgate.net This was achieved by introducing an angucycline-specific cyclase, pgaF, into a gene cassette containing the early biosynthetic genes of the anthracycline nogalamycin (B1679386). nih.govresearchgate.net This modification resulted in the production of the known angucyclinones rabelomycin (B1204765) and its precursor, UWM6. nih.govresearchgate.net

Furthermore, the flexibility of the pgaF cyclase was demonstrated by replacing the nogalamycin PKS genes with those from the aclacinomycin pathway, which utilizes a different starter unit. nih.govresearchgate.net This led to the creation of a novel angucyclinone, MM2002, demonstrating the potential to generate a wide array of new compounds by combining genes from different biosynthetic pathways. nih.govresearchgate.net

Altering Oxygenation Steps for Modified Compounds

The oxygenation pattern of angucyclinones is a critical determinant of their biological activity. nih.gov The ovm gene cluster contains three FAD-dependent oxygenases—OvmOI, OvmOII, and OvmOIII—that play a crucial role in tailoring the final structure of this compound. nih.gov By expressing different combinations of these oxygenase genes along with the PKS and cyclase genes, it is possible to generate a series of modified compounds with altered oxygenation patterns. nih.gov

Experiments have shown that OvmOI is likely the first oxygenase to act in the biosynthetic pathway, catalyzing an early oxygenation event at C-12. nih.gov The subsequent actions of OvmOII and OvmOIII, which may include a bifunctional oxygenase/dehydratase activity for OvmOII, lead to the final, richly oxygenated structure of this compound. nih.gov The controlled expression of these oxygenases has allowed for the production of eight different angucyclinones, four of which were previously uncharacterized. nih.gov This highlights the power of manipulating tailoring enzymes to create novel chemical diversity.

Biological Activity of this compound Analogs

A key motivation for generating this compound analogs is the potential for discovering compounds with enhanced biological activity. psu.edunih.gov The various angucyclinones produced through combinatorial biosynthesis have been screened for their in vitro antitumor activity against a panel of human cancer cell lines, including breast cancer (MDA-MB-231), non-small-cell lung cancer (A549), and colon cancer (HT29). nih.gov

While many of the generated analogs exhibited antitumor activity similar to that of the parent compound, this compound, several derivatives displayed significantly increased potency. nih.gov Notably, three compounds—prejadomycin-2-carboxylate, prejadomycin, and 4a,12b-dehydro-UWM6—were found to be approximately ten times more active than this compound. nih.gov

Table 1: In Vitro Antitumor Activity of this compound and its Analogs nih.gov

| Compound | MDA-MB-231 (GI₅₀, µM) | A549 (GI₅₀, µM) | HT29 (GI₅₀, µM) |

| This compound | >10 | >10 | >10 |

| Prejadomycin-2-carboxylate | 1 | 1 | 1 |

| Prejadomycin | 1 | 1 | 1 |

| 4a,12b-dehydro-UWM6 | 1 | 1 | 1 |

GI₅₀: 50% growth inhibition concentration

These findings underscore the value of combinatorial biosynthesis not only for generating novel chemical structures but also for identifying new drug leads with superior therapeutic potential. nih.govdtic.mil

Advanced Research Methodologies and Approaches for Oviedomycin

Omics-Based Research

"Omics" approaches offer a holistic view of the biological processes underlying oviedomycin production. By analyzing an organism's complete set of DNA (genomics), RNA transcripts (transcriptomics), and metabolites (metabolomics), researchers can piece together the complex puzzle of its biosynthetic pathway.

Genome Sequencing and Annotation for BGC Identification (AntiSMASH analysis)

The foundation of understanding this compound biosynthesis lies within the producing organism's genome. The complete biosynthetic gene cluster (BGC) for this compound has been identified and characterized in Streptomyces antibioticus ATCC 11891. nih.govnih.gov This cluster, designated BGC0000253 in the MIBiG database, spans approximately 24.7 kilobases and contains all the necessary genes for producing the angucyclinone core and tailoring it to the final this compound structure. secondarymetabolites.org

Genome mining tools, particularly the 'antibiotics and Secondary Metabolite Analysis SHell' (antiSMASH), are instrumental in identifying and annotating such BGCs. nih.govjmicrobiol.or.kr antiSMASH analysis of the S. antibioticus genome revealed a Type II polyketide synthase (PKS) gene cluster responsible for this compound production. secondarymetabolites.orgsecondarymetabolites.org This analysis predicts the functions of individual genes within the cluster, including core PKS enzymes, cyclases, oxygenases, and regulatory proteins. nih.govsecondarymetabolites.org For instance, the ovm gene cluster includes genes for a keto-acyl synthase α (ovmP), keto-acyl synthase β (ovmK), and an acyl carrier protein (ovmS), which are core components of the PKS machinery. nih.gov Furthermore, analysis of the Streptomyces ansochromogenes genome using antiSMASH identified 35 secondary metabolite gene clusters, one of which was a cryptic cluster (pks7) with high similarity to the this compound BGC. nih.govmdpi.com This highlights the power of genome mining to uncover latent biosynthetic potential in different strains. frontiersin.org The use of long-read sequencing technologies, such as Oxford Nanopore Technology (ONT), in conjunction with antiSMASH has proven effective for identifying novel BGCs from previously unsequenced bacteria. researchgate.netnih.gov

Transcriptional Analysis (RT-PCR, RNA-seq) for Regulatory Insight

Transcriptional analysis techniques like reverse transcription-polymerase chain reaction (RT-PCR) and RNA sequencing (RNA-seq) provide a dynamic view of gene expression, revealing which genes in the this compound BGC are active and under what conditions. nih.govnih.gov These methods have been crucial in understanding the complex regulatory networks governing this compound production.

In a notable study, disruption of the global regulatory gene adpA in Streptomyces ansochromogenes was found to activate a silent this compound BGC. nih.gov Quantitative real-time PCR (qRT-PCR) analysis showed that the transcription of key structural genes in the this compound cluster, such as ovmOI, ovmP, ovmS, and ovmT, increased dramatically—by 1,000 to 4,500-fold—in the adpA mutant compared to the wild-type strain. nih.gov This demonstrated that AdpA acts as a repressor of this compound biosynthesis in this strain. nih.govfrontiersin.org Further investigation revealed that AdpA directly represses the transcription of two cluster-situated regulators, ovmW and ovmZ, which in turn positively regulate the expression of the this compound structural genes. nih.gov

Comparative transcriptome analysis using RNA-seq of S. ansochromogenes and a ΔwblA mutant (another global regulatory gene) also provided insights into this compound regulation. mdpi.comnih.gov This analysis helped to identify differentially expressed genes linked to the activation of secondary metabolite production, including the potential for this compound synthesis. mdpi.comresearchgate.net These studies underscore the importance of transcriptional analysis in deciphering regulatory mechanisms and identifying targets for genetic manipulation to enhance production. asm.org

Metabolomics for Compound Detection and Profiling

Metabolomics, the large-scale study of small molecules within cells, is essential for detecting and quantifying this compound and its biosynthetic intermediates. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to analyze the metabolic profiles of wild-type and engineered strains. researchgate.netresearchgate.netfrontiersin.org

For example, HPLC analysis was used to confirm the production of this compound in a heterologous host, Streptomyces coelicolor M1152, after the introduction of the this compound BGC. researchgate.netresearchgate.net LC-MS/MS analysis further verified the identity of the produced compound by comparing its fragmentation pattern to that of an authentic this compound standard. researchgate.net Metabolomic profiling is also crucial for identifying shunt products and unexpected metabolites that can provide clues about the function of specific enzymes in the biosynthetic pathway. nih.gov Untargeted metabolomics strategies, often employing high-resolution mass spectrometry, allow for the comprehensive analysis of all detectable metabolites, offering a broad view of the metabolic state of the organism. frontlinegenomics.comthermofisher.com

Genetic Manipulation Techniques

The ability to directly edit an organism's genetic code has opened up new avenues for studying and engineering the this compound biosynthetic pathway. Techniques like CRISPR/Cas9 and heterologous expression systems allow for precise modifications to activate silent gene clusters and increase production yields.

CRISPR/Cas9 for Targeted Gene Editing and Promoter Engineering

The CRISPR/Cas9 system has emerged as a powerful and versatile tool for genome editing in Streptomyces. mdpi.com It allows for targeted gene knockouts, insertions, and replacements with high efficiency. frontiersin.orgnih.gov This technology has been successfully applied to activate the silent this compound BGC and enhance its production. researchgate.netbio-conferences.org

One key strategy is promoter engineering, where the native, often weak or tightly regulated promoters of the BGC are replaced with strong, constitutive promoters. frontiersin.org In a recent study, researchers used an in vitro CRISPR/Cas9 system to refactor the native promoters within the this compound BGC. researchgate.netnih.gov By replacing the promoters of key genes with strong promoters like ermEp* and kasOp*, they significantly increased this compound production in a heterologous host. researchgate.netbio-conferences.org The selection of which promoters to replace was guided by transcriptional analysis and metabolite profiling, demonstrating the synergy between omics and genetic engineering. researchgate.netnih.gov This combined approach of CRISPR-mediated promoter replacement and metabolic engineering of the host strain led to a reported this compound titer of up to 670 mg/L, a substantial increase over previous efforts. researchgate.netnih.govresearchgate.net

Plasmid-based Heterologous Expression Systems

Heterologous expression, the transfer of a BGC from its native producer to a more genetically tractable and robust host, is a cornerstone of modern natural product research. frontiersin.orgoup.comfrontiersin.org This approach is particularly useful when the native producer is slow-growing, difficult to cultivate, or has a poorly developed genetic system. frontiersin.org Streptomyces species like S. coelicolor and S. albus are commonly used as heterologous hosts due to their well-characterized genetics and ability to produce complex polyketides. researchgate.netfrontiersin.org

The this compound BGC has been successfully expressed in heterologous hosts using plasmid-based systems. nih.govnih.gov Researchers have cloned the entire this compound BGC into shuttle vectors, such as pEM4A, which can replicate in both E. coli (for ease of cloning) and Streptomyces. nih.gov In these plasmids, the biosynthetic genes are often placed under the control of a strong, constitutive promoter like ermEp* to ensure high levels of expression. nih.govfrontiersin.org For example, the minimal set of genes required for this compound biosynthesis was cloned into the pEM4A vector and successfully produced the compound in S. albus. nih.gov More recently, the this compound BGC was captured from the S. antibioticus genome using a newly constructed plasmid, pCBA, and transferred into S. coelicolor M1152 for enhanced production. researchgate.netnih.gov These plasmid-based systems are invaluable for both functional characterization of the BGC and for engineering strains for overproduction. researchgate.net

In Vivo Cloning for Large BGC Capture

The biosynthetic gene cluster (BGC) responsible for producing this compound is often silent or inactive under standard laboratory conditions, necessitating advanced cloning techniques to capture and express it in a suitable host. researchgate.netnih.gov The entire this compound BGC from Streptomyces antibioticus has been successfully captured and subsequently expressed in a heterologous host, S. coelicolor M1152. researchgate.netnih.gov This was achieved using a newly designed cloning vector, demonstrating the feasibility of transferring large genetic pathways between species to facilitate production. researchgate.net

A significant challenge in this field is the large size of BGCs, which can exceed 100 kilobases (kb). nih.gov To address this, an innovative in vivo capture method utilizing a modified CRISPR-Cas9 system, termed Cas9-BD, has been developed. nih.gov This technique allows for the direct cloning of large BGCs from the genome without the need for genomic DNA purification. nih.gov The Cas9-BD system was specifically applied to activate the silent this compound BGC in S. antibioticus NRRL 3238. nih.gov This approach represents a powerful tool for the genetic manipulation and strain development of microorganisms like Streptomyces. nih.gov Other techniques, such as Transformation-Associated Recombination (TAR), are also effective for isolating large BGCs identified through genome sequencing and analysis. researchgate.net

| Method/Plasmid | Description | Organism of Origin | Host Strain | Reference |

| pCBA Plasmid | A newly constructed plasmid designed to capture the entire this compound BGC for heterologous expression. researchgate.netnih.gov | Streptomyces antibioticus | S. coelicolor M1152 | researchgate.netnih.gov |

| Cas9-BD System | An in vivo capture method using a modified Cas9 protein that allows for the cloning of large BGCs (>100 kb) without prior genomic DNA purification. nih.gov | S. antibioticus NRRL 3238 | Not Applicable (Activation in native host) | nih.gov |

| TAR Cloning | Transformation-Associated Recombination is a method used to clone large BGCs from genomic DNA into a desired vector for further study and expression. researchgate.net | General application | General application | researchgate.net |

Regulatory Studies

Understanding the regulatory networks that control the expression of the this compound BGC is key to enhancing its production. The cluster is typically repressed by global regulators, and disrupting these can activate biosynthesis. nih.govrsc.org

Electrophoretic Mobility Shift Assays (EMSAs) for DNA-Protein Interactions

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique used to study the interactions between DNA and proteins, such as transcription factors that regulate gene expression. licorbio.comthermofisher.comwikipedia.org The principle is that a DNA fragment bound to a protein migrates more slowly through a non-denaturing gel than the free, unbound DNA fragment. thermofisher.comwikipedia.org This "shift" in mobility indicates a DNA-protein interaction. researchgate.net EMSA can be used qualitatively to identify proteins that bind to specific DNA sequences and quantitatively to measure binding affinity. thermofisher.com

In the context of this compound, research has identified several regulatory proteins that influence the expression of its BGC. For instance, the disruption of adpA, a global regulatory gene in Streptomyces ansochromogenes, was shown to activate the cryptic this compound gene cluster. nih.govmdpi.com This suggests that the AdpA protein may act as a repressor by directly binding to promoter regions within the this compound BGC. Furthermore, a specific regulatory system involving the proteins OvmZ and OvmW has been described for this compound BGC activation. mdpi.com

EMSA would be the standard method to confirm these direct regulatory interactions. By incubating purified regulatory proteins (like AdpA or OvmZ/OvmW) with labeled DNA probes corresponding to the promoter regions of key genes in the this compound BGC, researchers can visualize and confirm binding. licorbio.comthermofisher.com

| Component | Purpose in Hypothetical this compound EMSA | Rationale | Reference |

| DNA Probe | A short, labeled DNA sequence from a promoter region of the this compound BGC (e.g., promoter of ovmOI). | This is the target sequence to which a regulatory protein is suspected to bind. licorbio.com | nih.govlicorbio.com |

| Protein | Purified regulatory protein (e.g., AdpA, OvmZ, or OvmW). | The protein whose binding activity to the DNA probe is being tested. thermofisher.com | nih.govmdpi.com |

| Binding Buffer | Provides optimal conditions (pH, salt concentration) for the DNA-protein interaction to occur and remain stable. licorbio.com | Conditions are specific for each protein-DNA pair and must be established empirically. licorbio.com | licorbio.com |

| Competitor DNA | Unlabeled DNA used to test the specificity of the interaction. A specific competitor (same sequence as the probe) should abolish the shifted band, while a non-specific competitor should not. thermofisher.com | This control demonstrates that the protein binds to the specific sequence of interest and not just any DNA. thermofisher.com | thermofisher.com |

| Antibody | An antibody specific to the protein of interest (e.g., anti-AdpA). | Adding a specific antibody can create a larger, "supershifted" complex, confirming the identity of the binding protein. thermofisher.com | thermofisher.com |

Strain Engineering Strategies

To overcome the silencing of the this compound BGC, various strain engineering strategies are employed. These methods aim to induce mutations or alter regulatory pathways to trigger the production of the compound.

UV Mutagenesis for Cryptic BGC Activation

UV mutagenesis is a classical forward genetics approach used to activate cryptic secondary metabolism in bacteria like Streptomyces. nih.govwhiterose.ac.uk The process involves exposing microbial populations to ultraviolet (UV) radiation, which induces random mutations throughout the genome. whiterose.ac.uk By increasing the frequency of mutation by 8- to 50,000-fold, this technique can generate a diverse library of mutants. whiterose.ac.uk

This untargeted approach can lead to the activation of a silent BGC, such as that for this compound, through several mechanisms. A mutation might occur in a global repressor gene, inactivating it and thereby derepressing the BGC. Alternatively, a mutation could enhance the activity of a pathway-specific activator or alter other cellular processes that indirectly influence secondary metabolite production. nih.gov Screening these mutant libraries for new antibacterial or anticancer activities can lead to the discovery of compounds from previously silent gene clusters. whiterose.ac.uk Comparative metabolomic analysis of the mutants against the parent strain can then confirm that the new activity is due to the production of novel compounds not previously associated with that species. whiterose.ac.uk This strategy has been successfully used to activate cryptic antimicrobial activity in diverse streptomycetes, demonstrating its potential as a discovery platform. whiterose.ac.uk

| Finding | Description | Implication for this compound | Reference |

| Increased Mutation Frequency | UV irradiation was found to increase mutation rates in Streptomyces species by 8- to 50,000-fold. whiterose.ac.uk | Provides a high probability of generating a mutation that could activate the silent this compound BGC. | whiterose.ac.uk |

| Activation of Cryptic Activity | Screening of UV-induced mutants (UVMs) of various Streptomyces species revealed the activation of previously unobserved antimicrobial activities. whiterose.ac.uk | Demonstrates that UV mutagenesis is a viable strategy for triggering the expression of silent clusters like the one for this compound. | whiterose.ac.uk |

| Forward Genetics Mechanism | As a forward genetics tool, UV mutagenesis can directly or indirectly affect the expression of a BGC of interest by generating random mutations. nih.gov | A mutation could potentially disable a repressor (like AdpA) or enhance an activator (like OvmZ/OvmW) of the this compound BGC. | nih.gov |

| Metabolomic Diversity | Phenotypic characterization of UVMs from a single Streptomyces strain showed diversity in their antimicrobial profiles, implying multiple new antibiotics can be recovered. whiterose.ac.uk | A UV mutagenesis experiment on S. antibioticus could potentially yield not only this compound but also other novel compounds. | whiterose.ac.uk |

Future Research Directions and Translational Perspectives

Elucidation of Remaining Unknown Biosynthetic Enzymes and Pathways

While the fundamental biosynthetic gene cluster (BGC) for oviedomycin in Streptomyces antibioticus has been identified, the precise functions and interplay of several key enzymes remain hypothetical and warrant further investigation. ebi.ac.uksecondarymetabolites.org The pathway involves a type II polyketide synthase (PKS) and cyclases (OvmA, OvmC) to form the angucyclinone core. nih.govgoogle.com However, the subsequent tailoring steps, which are crucial for the compound's unique oxygenation pattern, are not fully understood. nih.gov

The ovm gene cluster contains three FAD-dependent oxygenase genes: ovmOI, ovmOII, and ovmOIII. nih.govgoogle.com Current hypotheses suggest these enzymes are responsible for installing keto groups at C-4 and C-12 and a hydroxyl group at C-2. google.com Experimental evidence indicates that OvmOI is likely the first oxygenase to act, hydroxylating position C-12. nih.gov A significant area for future research is the definitive characterization of OvmOII, which is proposed to be a bifunctional enzyme with both oxygenase and dehydratase activities. ebi.ac.uknih.gov The exact sequence of events catalyzed by these three oxygenases is still a proposed scheme and requires detailed biochemical analysis to confirm the order of reactions and substrate specificities. nih.gov Further studies are necessary to fully elucidate the catalytic mechanisms of these tailoring enzymes to complete the picture of this compound's biosynthetic pathway.

Comprehensive Understanding of Regulatory Networks

The production of this compound is governed by a complex, multi-layered regulatory network involving both global and pathway-specific regulators. A key discovery was that the global regulator AdpA, known to activate morphological differentiation and the biosynthesis of other antibiotics like nikkomycin (B1203212), acts as a repressor for this compound production in Streptomyces ansochromogenes. nih.govasm.orgnih.govfrontiersin.org Disruption of the adpA gene activates the otherwise cryptic ovm gene cluster. nih.govmdpi.com

This repression is mediated through the direct transcriptional control of two essential cluster-situated regulators (CSRs), OvmZ and OvmW. ebi.ac.uknih.gov AdpA directly represses the transcription of the co-transcribed ovmZ and ovmW genes. nih.gov These two proteins, OvmZ and OvmW, function cooperatively as indispensable positive regulators; the deletion of either gene abolishes this compound production, and their co-overexpression is required to overcome AdpA's repression and activate the pathway. nih.govmdpi.com OvmZ and OvmW in turn directly regulate the transcription of the structural genes, including the ovmOI-ovmH operon. nih.govfrontiersin.org

Further complexity is suggested by the identification of other potential regulators. The two-component system (TCS) AbrA1/A2 in Streptomyces coelicolor has been identified as a negative regulator of antibiotic production, and its deletion enhances the heterologous production of this compound. ebi.ac.uk Additionally, disruption of genes encoding RsbR homologs in S. ansochromogenes can also trigger this compound production, suggesting they may act as negative regulators. mdpi.com A full understanding of how these different regulatory signals are integrated to control this compound biosynthesis is a critical goal for future research.

| Regulatory Gene | Gene Product | Proposed Function in this compound Biosynthesis | Mode of Action | Source Organism Context |

|---|---|---|---|---|

| adpA | AdpA | Global Negative Regulator | Directly represses the transcription of positive regulators ovmZ and ovmW. nih.govnih.gov | S. ansochromogenes |

| ovmZ | OvmZ | Essential Positive Regulator | Functions as a partner with OvmW to activate transcription of structural genes. nih.govmdpi.com | S. ansochromogenes |

| ovmW | OvmW | Essential Positive Regulator | Functions as a partner with OvmZ; contains a DNA-binding domain. nih.govmdpi.com | S. ansochromogenes |

| abrA1/A2 | AbrA1/A2 | Negative Regulator | Deletion of this two-component system in the host enhances heterologous this compound production. ebi.ac.uk | S. coelicolor |

| san7324/san7324L | RsbR homologs | Putative Negative Regulators | Disruption of these genes triggers this compound production. mdpi.com | S. ansochromogenes |

Development of Advanced Bioengineering Platforms for Overproduction

Given that the this compound BGC is often silent or poorly expressed under standard laboratory conditions, significant efforts in metabolic and genetic engineering are required for its overproduction. researchgate.net A key strategy has been the heterologous expression of the entire BGC in well-characterized and genetically tractable host strains, such as Streptomyces coelicolor M1152. researchgate.netnih.gov

To boost production, researchers have employed promoter refactoring, using CRISPR/Cas9-based systems to replace the native, tightly regulated promoters within the ovm BGC with strong, constitutive promoters like ermEp and kasOp. researchgate.netbio-conferences.orgresearchgate.net This approach has successfully increased this compound yields. bio-conferences.org Furthermore, systems biology approaches, including the use of genome-scale metabolic models, have been applied to identify metabolic bottlenecks in the host strain. researchgate.net This has guided the overexpression of specific host genes involved in the supply of essential precursors, such as malonyl-CoA, and cofactors like NADPH, which are critical for polyketide synthesis. researchgate.net The combination of BGC refactoring and host metabolic engineering in S. coelicolor has led to a dramatic increase in this compound titer, reaching up to 670 mg/L. sciepublish.com More recently, strategies for producing this compound in Escherichia coli have also been developed, tackling challenges such as protein solubility and intermediate accumulation.

| Engineering Strategy | Host Strain | Key Methodologies | Reported Outcome |

|---|---|---|---|

| Heterologous Expression & BGC Refactoring | S. coelicolor M1152 | Capture of the this compound BGC; CRISPR/Cas9-mediated replacement of native promoters with strong constitutive promoters. researchgate.netnih.gov | Significant increase in this compound production. bio-conferences.org |

| Host Metabolic Engineering | S. coelicolor M1152 | Genome-scale metabolic simulation to identify and overexpress genes for precursor (malonyl-CoA) and cofactor (NADPH) supply. researchgate.net | Achieved this compound titer of 670 mg/L. sciepublish.com |

| Heterologous Expression | S. coelicolor M1146 | Deletion of the negative regulatory two-component system AbrA1/A2 in the host. | Higher production of this compound compared to the wild-type host. ebi.ac.uk |

Exploration of New Streptomyces Strains and Cryptic Gene Clusters for this compound-like Compounds

The widespread availability of microbial genome sequences has revealed that many Streptomyces strains harbor silent or "cryptic" BGCs with high homology to the this compound cluster. nih.govasm.org This vast, untapped genetic reservoir presents a significant opportunity for the discovery of novel this compound-like angucyclinones with potentially improved or new biological activities. Genome mining has become a primary strategy for identifying these promising gene clusters in diverse actinomycetes, including marine isolates. asm.org

The activation of these cryptic clusters is a key challenge. As demonstrated in S. ansochromogenes, manipulation of global regulatory genes like adpA can serve as an effective trigger to awaken a silent this compound BGC. nih.govfrontiersin.org Another promising approach involves the augmentation of conserved protein modification steps. sjtu.edu.cn For instance, the overexpression of phosphopantetheinyl transferase (PPtase) genes, which are essential for activating the carrier proteins in polyketide synthesis, has been shown to successfully induce the production of this compound-like compounds in previously non-producing strains. sjtu.edu.cn Future exploration of diverse environmental niches, coupled with these activation strategies, is expected to expand the family of known angucyclinones.

Mechanistic Studies of Biological Activities at a Deeper Molecular Level

This compound has been reported to exhibit in vitro antitumor activity and to induce apoptosis in cancer cell lines. nih.gov However, while these cytotoxic effects are established, the precise molecular mechanisms underlying its bioactivity are largely unknown. A critical area for future research is the identification of its direct molecular target(s) within the cell.